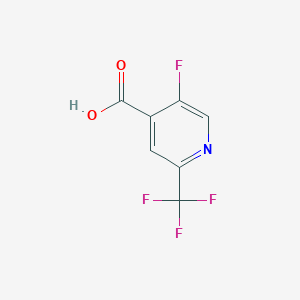

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,6-Dimethyl-1H-indol-3-yl)acetic acid (DMAIA) is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that is essential for plant growth and development. DMAIA is a synthetic analog of IAA, and has been used in various scientific research applications to study the effects of IAA on various aspects of plant physiology and development. DMAIA has been shown to have similar effects on plants as IAA, and has been used as a tool to study the biochemical and physiological effects of IAA.

Mechanism of Action

The mechanism of action of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is similar to that of IAA, and involves the binding of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid to plant hormone receptors, which leads to the activation of downstream signaling pathways. The binding of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid to plant hormone receptors triggers a cascade of biochemical reactions that ultimately lead to the regulation of various aspects of plant physiology and development.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plants are largely similar to those of IAA. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to promote root growth, leaf development, and plant stress responses. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been shown to regulate plant hormone signaling pathways, such as ethylene and auxin signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments is that it is a synthetic analog of IAA, which makes it easier to control the concentration of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in the experiments. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is relatively stable, which makes it easier to store and handle in experiments. However, one of the main limitations of using 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid in lab experiments is that it is not as potent as IAA, which can limit the accuracy of the results obtained from the experiments.

Future Directions

There are a number of potential future directions for research involving 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid. One potential direction is to further explore the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant hormone signaling pathways, such as ethylene and auxin signaling. Additionally, further research could be conducted to investigate the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant stress responses, as well as the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on the development of various plant organs, such as roots and leaves. Additionally, further research could be conducted to investigate the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid on plant cell division and plant metabolism. Finally, further research could be conducted to explore the potential use of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid as a tool for crop improvement and pest control.

Synthesis Methods

The synthesis of 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid is relatively simple and involves the reaction of indole-3-acetic acid with 1,6-dimethyl-1H-indole in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid as the main product.

Scientific Research Applications

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used in a variety of scientific research applications, including studies of plant growth and development, plant hormone signaling, and plant stress responses. 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has also been used as a tool to study the biochemical and physiological effects of IAA on plants. For example, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used to study the effects of IAA on root growth, leaf development, and plant stress responses. Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid has been used to study the effects of IAA on plant hormone signaling pathways, such as ethylene and auxin signaling.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid involves the reaction of 1,6-dimethylindole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "1,6-dimethylindole", "chloroacetic acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "1. Dissolve 1,6-dimethylindole in chloroacetic acid and add a catalytic amount of sulfuric acid.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and add sodium hydroxide solution to neutralize the excess acid.", "4. Extract the product with ethyl acetate.", "5. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "6. Concentrate the solution to obtain the crude product.", "7. Dissolve the crude product in water and add sodium hydroxide solution to hydrolyze the ester.", "8. Acidify the solution with hydrochloric acid to obtain the final product, 2-(1,6-dimethyl-1H-indol-3-yl)acetic acid." ] } | |

CAS RN |

1368598-01-9 |

Product Name |

2-(1,6-dimethyl-1H-indol-3-yl)acetic acid |

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.